molecular formula C9H11F2N B1420276 N-Ethyl-2,3-difluorobenzylamine CAS No. 1152832-76-2

N-Ethyl-2,3-difluorobenzylamine

Cat. No. B1420276
M. Wt: 171.19 g/mol
InChI Key: NGXWXGQLUPFRHH-UHFFFAOYSA-N
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Description

N-Ethyl-2,3-difluorobenzylamine is a chemical compound with the CAS Number: 1152832-76-2 and a molecular weight of 171.19 . Its IUPAC name is N-(2,3-difluorobenzyl)ethanamine .


Molecular Structure Analysis

The molecular formula of N-Ethyl-2,3-difluorobenzylamine is C9H11F2N . The InChI code is 1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

N-Ethyl-2,3-difluorobenzylamine has a molecular weight of 171.19 . The exact physical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

Analytical Methods Used in Determining Antioxidant Activity : A comprehensive review highlights critical tests for determining antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests based on hydrogen atom transfer, and CUPRAC and FRAP tests based on electron transfer. These methods, utilizing spectrophotometry and electrochemical sensors, are crucial in analyzing antioxidants in complex samples (Munteanu & Apetrei, 2021).

Environmental and Toxicological Studies

Occurrence, Fate, and Behavior of Chemicals in Aquatic Environments : Reviews on parabens and brominated flame retardants discuss their biodegradability, persistence, and the need for further research on their environmental impact and human health implications, highlighting the importance of analytical chemistry in environmental monitoring (Haman et al., 2015); (Zuiderveen et al., 2020).

Electrochemical and Photocatalytic Applications

Electrochemical Surface Finishing and Energy Storage : Research on room-temperature haloaluminate ionic liquids for electroplating and energy storage demonstrates the evolving applications of chemical compounds in advanced manufacturing and renewable energy technologies (Tsuda, Stafford, & Hussey, 2017).

Applications in Food Science and Safety

Ethyl Carbamate in Foods and Beverages : A review addressing the occurrence, health concerns, and analytical methods for detecting ethyl carbamate (urethane) in fermented foods and beverages underscores the role of chemical analysis in food safety and regulatory compliance (Weber & Sharypov, 2009).

properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXWXGQLUPFRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655750
Record name N-[(2,3-Difluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2,3-difluorobenzylamine

CAS RN

1152832-76-2
Record name N-[(2,3-Difluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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